molecular formula C11H12ClNO2 B3330862 5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid CAS No. 754121-64-7

5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3330862
CAS No.: 754121-64-7
M. Wt: 225.67 g/mol
InChI Key: CIDBGTQSUQXHLM-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid (CAS 754121-64-7) is a high-value pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery research . With a molecular formula of C11H12ClNO2 and a molecular weight of 225.67 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . Its structure, featuring a pyrrolidine ring with carboxylic acid functionality and a 4-chlorophenyl group, makes it a privileged scaffold for constructing potential bioactive agents . This compound is particularly valuable in synthetic methodology development . Key synthetic approaches include a [3+2] cycloaddition between an azomethine ylide generated from 4-chlorobenzaldehyde and a dipolarophile, which constructs the pyrrolidine ring with high diastereoselectivity . Advanced techniques like solid-phase synthesis and "proline editing" further enable the creation of diverse libraries of pyrrolidine-based analogs for structure-activity relationship (SAR) studies . Researchers leverage this chemical in the exploration of novel anticancer and antimicrobial agents , as the pyrrolidinone core is a known structural feature in many natural products and approved pharmaceuticals . The stereochemistry of the molecule is critical for its biological activity; the (2S,5S) enantiomer (CAS 1269928-77-9) is available for studies requiring chiral specificity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDBGTQSUQXHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Chemistry and Methodologies for 5 4 Chlorophenyl Pyrrolidine 2 Carboxylic Acid

Retrosynthetic Analysis of 5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid

A retrosynthetic analysis of this compound suggests several viable synthetic disconnections. The most common and powerful approach involves a [3+2] cycloaddition, which constructs the five-membered pyrrolidine (B122466) ring in a highly convergent manner.

This primary disconnection breaks the C2-C3 and C5-N bonds, leading back to two key fragments: an azomethine ylide and a dipolarophile. The azomethine ylide can be generated in situ from the condensation of an α-amino acid ester, such as glycine (B1666218) ethyl ester, and an aldehyde, in this case, 4-chlorobenzaldehyde (B46862). The dipolarophile is typically an activated alkene, such as an acrylate (B77674) ester or a vinyl sulfone. This strategy is particularly advantageous as it allows for the direct installation of the required substituents at the C2 and C5 positions of the pyrrolidine ring. sciprofiles.comx-mol.comnih.gov

Alternative retrosynthetic strategies could involve the intramolecular cyclization of a linear precursor. For example, a disconnection of the C5-N bond could lead to a 5-amino-4-(4-chlorophenyl)alkanoic acid derivative, which would require a subsequent intramolecular nucleophilic substitution or reductive amination to form the ring. Another approach could involve the functionalization of a pre-existing pyrrolidine ring, such as the α-arylation of a pyrrolidine-2-carboxylic acid derivative, though this can present challenges in regioselectivity. nih.gov

Development of Novel Synthetic Pathways to this compound

Building upon the retrosynthetic framework, several novel pathways for the synthesis of this compound and its derivatives have been developed.

The most prominent method is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves generating an azomethine ylide from 4-chlorobenzaldehyde and a glycine ester, which then reacts with a dipolarophile like a vinyl sulfone or acrylate ester. sciprofiles.comx-mol.com This approach often proceeds with high stereoselectivity, yielding cis-5-arylpyrrolidine-2-carboxylates. sciprofiles.comx-mol.com The reaction can be catalyzed by various agents, including silver acetate (B1210297), to promote the formation of the cycloadduct. researchgate.net

More recent innovations include the direct α-functionalization of the pyrrolidine C-H bond. nih.gov Redox-neutral methods have been developed that allow for the direct arylation of the α-position of the pyrrolidine ring, providing an alternative route that builds the substitution pattern on a pre-formed heterocyclic core. nih.gov

Control of stereochemistry is paramount in the synthesis of chiral molecules like this compound, which has two stereocenters (C2 and C5).

Diastereoselective Synthesis: As mentioned, 1,3-dipolar cycloaddition reactions often exhibit a high degree of diastereoselectivity. The reaction between an azomethine ylide and an alkene dipolarophile typically proceeds through a concerted mechanism, leading to the preferential formation of the cis diastereomer, where the substituents at C2 and C5 are on the same face of the ring. sciprofiles.comx-mol.com

Enantioselective Synthesis: Achieving enantioselectivity requires the use of chiral starting materials, auxiliaries, or catalysts. A common and effective strategy is to start with a chiral precursor from the "chiral pool," such as (S)-proline, (S)-pyroglutamic acid, or their derivatives. nih.govmdpi.com These materials provide a pre-existing stereocenter that can direct the formation of subsequent stereocenters. For instance, (S)-pyroglutamic acid can be converted into an α,β-unsaturated lactam, which can then undergo a diastereoselective conjugate addition to install the C5 substituent. mdpi.com Another advanced method involves asymmetric C(sp³)-H activation, where a chiral directing group guides a metal catalyst to functionalize a specific C-H bond enantioselectively, a strategy that has been applied to related proline analogs. nih.gov

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrrolidine derivatives. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Key green strategies applicable to this synthesis include:

Use of Eco-Friendly Solvents: Replacing traditional volatile organic compounds with greener alternatives like ethanol (B145695) or water. vjol.info.vnrsc.org

Green Catalysts: Employing non-toxic, renewable catalysts such as citric acid or the amino acid L-proline (organocatalysis) to promote reactions under mild conditions. vjol.info.vnresearchgate.net

Alternative Energy Sources: Utilizing microwave-assisted organic synthesis (MAOS) or ultrasound irradiation can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. nih.govrsc.org

Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more reactants combine to form the product. MCRs improve atom economy and reduce the number of purification steps, as demonstrated in the synthesis of various pyrrolidinone derivatives. vjol.info.vnrsc.org

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of chemical analogs for applications such as drug discovery. This methodology has been successfully applied to the synthesis of substituted prolines and their homologues. mdpi.com

In a typical solid-phase approach, a starting material is anchored to a polymer resin. mdpi.com A sequence of reactions is then carried out on the resin-bound substrate. For example, a five-step solid-phase route to proline homologues involves the on-resin alkylation of a resin-bound intermediate with α,ω-dihaloalkanes, followed by intramolecular cyclization to form the pyrrolidine ring. mdpi.com

A more advanced technique known as "proline editing" allows for the modification of a hydroxyproline (B1673980) (Hyp) residue that has been incorporated into a peptide chain via standard solid-phase peptide synthesis. nih.gov The hydroxyl group of the resin-bound Hyp can be stereospecifically converted into a variety of other functional groups through reactions like Mitsunobu inversions, oxidations, reductions, and substitutions, generating a diverse library of 4-substituted proline analogs. nih.gov This demonstrates the high degree of flexibility and control achievable with solid-phase methods for creating analogs of substituted pyrrolidine-2-carboxylic acids.

Optimization of Reaction Conditions for this compound Production

The efficiency, yield, and purity of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of solvent, catalyst, temperature, reaction time, and stoichiometry of reagents.

For instance, in the synthesis of 5-aryl-2-pyrrolidones via the Friedel-Crafts acylation of aromatic compounds with pyroglutamic acid, a systematic optimization was performed. researchgate.net The study explored variables such as the nature of the aromatic substrate, the amount of condensing agent (Eaton's reagent), and the reaction temperature to maximize the yield of the desired product. researchgate.net

Similarly, in 1,3-dipolar cycloaddition reactions, the choice of catalyst is critical. The use of silver acetate has been shown to be effective in promoting the reaction between glycine aldimines and dipolarophiles. researchgate.net The development of green chemistry protocols has also highlighted the importance of reaction conditions, showing that ultrasound irradiation can significantly shorten reaction times and improve yields in the synthesis of related pyrrolidinone derivatives. rsc.org

The following table summarizes key parameters that are often optimized in the synthesis of pyrrolidine derivatives.

ParameterVariablesImpact on SynthesisExample Reference
CatalystLewis acids (e.g., AlCl₃), Metal salts (e.g., AgOAc), Organocatalysts (e.g., L-Proline), Green acids (e.g., Citric acid)Influences reaction rate, yield, and stereoselectivity. researchgate.netresearchgate.net
SolventAprotic (e.g., Toluene, THF), Protic (e.g., Ethanol), Green solvents (e.g., Water)Affects solubility of reactants, reaction rate, and can influence the reaction pathway. vjol.info.vnrsc.org
TemperatureRoom temperature to reflux conditions.Controls the rate of reaction; higher temperatures can sometimes lead to side products or decomposition. researchgate.net
Energy SourceConventional heating, Microwave irradiation, UltrasoundCan dramatically reduce reaction times and improve energy efficiency. nih.govrsc.org
Reagent StoichiometryMolar ratios of reactants and catalysts.Crucial for driving the reaction to completion and minimizing unreacted starting materials. researchgate.net

Derivatization Strategies and Functional Group Transformations of this compound

This compound possesses two primary functional groups—a secondary amine and a carboxylic acid—that serve as versatile handles for further chemical modification. These derivatization strategies are essential for creating analogs with tailored properties.

Carboxylic Acid Transformations: The carboxylic acid group is readily converted into a variety of other functional groups.

Esterification: Reaction with an alcohol under acidic conditions yields the corresponding ester.

Amide Formation: Coupling with an amine using standard peptide coupling reagents (e.g., EDCI, HOBt) produces amides. nih.gov

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄). nih.gov

Secondary Amine Transformations: The nitrogen atom of the pyrrolidine ring can be functionalized through several reactions.

N-Acylation/N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides leads to the formation of N-acyl or N-sulfonyl derivatives.

N-Alkylation/N-Arylation: The amine can be alkylated or arylated under various conditions to introduce substituents on the nitrogen atom. nih.gov

Ring Transformations: Beyond modifications of the functional groups, the entire pyrrolidine scaffold can undergo transformation. A notable example is the oxidative aromatization of cis-5-arylpyrrolidine-2-carboxylates. sciprofiles.comx-mol.com Treatment with an oxidizing agent such as manganese(IV) oxide can convert the saturated pyrrolidine ring into an aromatic pyrrole (B145914) ring, providing a pathway to a different class of heterocyclic compounds. sciprofiles.comx-mol.com

The table below outlines some common derivatization strategies for the this compound scaffold.

Functional GroupReaction TypeProductReference
Carboxylic AcidAmide CouplingCarboxamide nih.gov
EsterificationEster nih.gov
ReductionPrimary Alcohol nih.gov
Secondary AmineN-AcylationN-Acyl Pyrrolidine nih.gov
N-AlkylationN-Alkyl Pyrrolidine nih.gov
Pyrrolidine RingOxidative AromatizationSubstituted Pyrrole sciprofiles.comx-mol.com

Advanced Structural Characterization and Conformational Analysis of 5 4 Chlorophenyl Pyrrolidine 2 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid Isomers

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound, allowing for the unambiguous differentiation between its cis and trans diastereomers. The relative stereochemistry of the substituents at the C2 and C5 positions of the pyrrolidine (B122466) ring significantly influences the chemical shifts (δ) and spin-spin coupling constants (J) of the ring protons.

In the ¹H NMR spectrum, the protons attached to the pyrrolidine ring (H2, H3, H4, and H5) typically appear in the aliphatic region (approx. 1.5-5.0 ppm). The methine protons, H2 and H5, are of particular diagnostic importance. The H5 proton, being adjacent to the electron-withdrawing 4-chlorophenyl group, is expected to resonate further downfield compared to the H2 proton, which is attached to the carbon bearing the carboxylic acid group. The aromatic protons of the chlorophenyl group typically appear as two distinct doublets in the range of 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring.

The key to distinguishing between the cis and trans isomers lies in the coupling constants between adjacent protons, which are dependent on the dihedral angles as described by the Karplus equation. For cis-5-arylpyrrolidine-2-carboxylates, which serve as close analogs, the coupling constant between H2 and H3 (J2,3) and that between H4 and H5 (J4,5) are characteristically different from the trans isomers due to conformational constraints of the ring. In many substituted N-acylpyrrolidines, a cis relationship between protons often results in larger coupling constants (5.4–8.7 Hz) compared to a trans relationship (<3 Hz).

¹³C NMR spectroscopy complements the proton data. The carbonyl carbon of the carboxylic acid is typically observed in the highly deshielded region of 170-180 ppm. The carbons of the 4-chlorophenyl ring appear between 125-145 ppm, while the sp³ hybridized carbons of the pyrrolidine ring resonate in the upfield region of approximately 25-70 ppm. The specific chemical shifts of the pyrrolidine carbons, particularly C2 and C5, can also vary slightly between the cis and trans isomers due to stereoelectronic effects.

Table 1: Expected ¹H NMR Spectral Data for Isomers of this compound Note: This table is based on typical values for substituted pyrrolidine-2-carboxylic acids and serves as an illustrative guide.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
cis-Isomer
H2~4.0 - 4.5ddJ2,3a, J2,3b
H3a, H3b~2.0 - 2.5m
H4a, H4b~1.8 - 2.3m
H5~4.8 - 5.2t or ddJ5,4a, J5,4b
Aromatic (2H)~7.3 - 7.5d~8.0
Aromatic (2H)~7.2 - 7.4d~8.0
trans-Isomer
H2~3.9 - 4.4ddJ2,3a, J2,3b
H3a, H3b~1.9 - 2.4m
H4a, H4b~1.7 - 2.2m
H5~4.7 - 5.1t or ddJ5,4a, J5,4b
Aromatic (2H)~7.3 - 7.5d~8.0
Aromatic (2H)~7.2 - 7.4d~8.0

X-ray Crystallography of this compound and its Derivatives

While a specific crystal structure for this compound is not prominently available in the literature, X-ray crystallography of its derivatives and related substituted prolines provides significant insight into its expected solid-state structure. This technique would definitively establish the relative and absolute stereochemistry, bond lengths, bond angles, and the preferred conformation of the pyrrolidine ring.

In the solid state, the molecule would exhibit a defined puckered conformation for the five-membered pyrrolidine ring, typically an envelope (E) or twist (T) form, to minimize torsional and steric strain. The bulky 4-chlorophenyl group at C5 and the carboxylic acid at C2 would likely adopt pseudo-equatorial positions to reduce steric hindrance.

Table 2: Expected Crystallographic Parameters for this compound Note: Data is hypothetical and based on typical values for similar organic compounds.

ParameterExpected ValueComments
Crystal SystemMonoclinic or OrthorhombicCommon for chiral amino acid derivatives
Space GroupChiral (e.g., P2₁)For enantiomerically pure samples
Pyrrolidine Ring PuckerEnvelope or TwistCγ-exo or Cγ-endo conformation
C-N bond length (ring)~1.47 ÅTypical for sp³ C-N single bond
C-C bond length (ring)~1.53 ÅTypical for sp³ C-C single bond
C=O bond length~1.21 ÅCarboxylic acid carbonyl
C-O bond length~1.31 ÅCarboxylic acid hydroxyl
Hydrogen BondingO-H···O, N-H···ODominant intermolecular interactions

Vibrational Spectroscopy (Infrared, Raman) of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

The most characteristic vibrations are associated with the carboxylic acid and the secondary amine groups. Due to strong intermolecular hydrogen bonding in the solid state, the O-H stretching vibration of the carboxylic acid appears as a very broad and strong band, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxyl group is also prominent, usually appearing as a strong, sharp band around 1700-1730 cm⁻¹. The presence of hydrogen bonding in a dimeric structure typically shifts this band to a lower wavenumber compared to the monomeric form.

The N-H stretching vibration of the secondary amine in the pyrrolidine ring is expected as a moderate band around 3300-3400 cm⁻¹. This band can sometimes be obscured by the broad O-H absorption. The C-H stretching vibrations of the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine ring are found just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to characteristic bands in the 1450-1600 cm⁻¹ region. A band corresponding to the C-Cl stretch is expected at lower frequencies, typically in the 700-800 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum, which can be useful for confirming the substitution pattern.

Table 3: Key Expected Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretchCarboxylic Acid2500 - 3300Strong, Broad
N-H stretchSecondary Amine3300 - 3400Medium
C-H stretch (Aromatic)C-H (sp²)3000 - 3100Medium
C-H stretch (Aliphatic)C-H (sp³)2850 - 2960Medium
C=O stretchCarboxylic Acid1700 - 1730Strong
C=C stretchAromatic Ring1450 - 1600Medium-Strong
C-N stretchAmine1020 - 1250Medium
C-Cl stretchAryl Halide700 - 800Strong

High-Resolution Mass Spectrometry Techniques for Structural Elucidation of this compound

High-Resolution Mass Spectrometry (HRMS), using techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap analyzers, is crucial for confirming the molecular formula and studying the fragmentation patterns of this compound.

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. The compound, with a molecular formula of C₁₁H₁₂ClNO₂, has a monoisotopic mass of 225.05566 Da. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 226.06349. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be seen at m/z 224.04783. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be clearly visible for the molecular ion and any chlorine-containing fragments, serving as a definitive marker.

Tandem mass spectrometry (MS/MS) experiments on the precursor ion would reveal the compound's fragmentation pathways. A hallmark fragmentation for proline and its derivatives is the facile loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da) following initial ionization. This would lead to a prominent fragment ion. Subsequent fragmentation would likely involve the cleavage of the pyrrolidine ring, providing further structural information.

Table 4: Expected HRMS Fragmentation Data for this compound ([M+H]⁺)

m/z (Calculated)Ion FormulaFragmentation Pathway
226.0635[C₁₁H₁₃ClNO₂]⁺Protonated molecular ion [M+H]⁺
180.0737[C₁₀H₁₃ClN]⁺Loss of formic acid (HCOOH)
166.0579[C₉H₁₁ClN]⁺Loss of CO and H₂O
138.0629[C₈H₁₁Cl]⁺Loss of the entire carboxyl and imine portion
111.0210[C₆H₄Cl]⁺Chlorophenyl cation

Conformational Preferences and Dynamics of the Pyrrolidine Ring in this compound

The pyrrolidine ring is not planar and exhibits a dynamic conformational equilibrium, a phenomenon known as pseudorotation. The ring puckers to relieve torsional strain, adopting low-energy conformations, primarily the envelope (E) and twist (T) forms. For a 2,5-disubstituted pyrrolidine like the title compound, the nature and relative stereochemistry of the substituents at C2 and C5 govern the conformational preference.

The five atoms of the ring are designated with Greek letters, starting from the nitrogen as α, C2 as β, C3 as γ, C4 as δ, and C5 as ε. The puckering is often described by which atom is out of the plane defined by the other four. For proline analogs, the puckering is typically described relative to the Cγ atom (C4).

Cγ-exo (or 'Down') pucker : The C4 atom is displaced on the opposite side of the ring from the C2-carboxylic acid group.

Cγ-endo (or 'Up') pucker : The C4 atom is displaced on the same side of the ring as the C2-carboxylic acid group.

The bulky 4-chlorophenyl group at C5 and the carboxylic acid group at C2 will strongly prefer to occupy pseudo-equatorial positions to minimize steric interactions. This steric demand significantly restricts the possible conformations.

For the trans-isomer , a conformation that places both the C2 and C5 substituents in pseudo-equatorial positions is sterically favored. This often corresponds to a Cγ-endo pucker.

For the cis-isomer , it is impossible for both bulky groups to be pseudo-equatorial simultaneously. The ring must adopt a conformation that represents a compromise, often leading to one axial and one equatorial substituent or a less-defined twist conformation. This inherent strain can make the cis-isomer less stable than the trans-isomer.

The equilibrium between these conformers can be studied using NMR spectroscopy, specifically by analyzing the vicinal proton-proton coupling constants, and through computational modeling. These analyses reveal the preferred puckering amplitude and phase angle of the pyrrolidine ring, providing a detailed picture of its three-dimensional shape and flexibility in solution.

Theoretical and Computational Studies of 5 4 Chlorophenyl Pyrrolidine 2 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) of Electronic Structure and Reactivity of 5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical properties.

For this compound, DFT calculations would be employed to optimize the molecule's geometry, finding the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information can be derived. Key parameters such as bond lengths, bond angles, and dihedral angles provide a precise description of the molecular architecture.

Furthermore, these calculations illuminate the electronic landscape of the molecule. The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map, which identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule might interact with other chemical species. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, a key indicator of chemical reactivity and electronic stability. A smaller gap generally suggests higher reactivity. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution on individual atoms and the nature of intramolecular interactions, such as hyperconjugation.

Table 1: Hypothetical DFT-Calculated Properties for this compound This table illustrates the type of data that would be generated from DFT calculations. Specific values are not available from published research.

ParameterPredicted InformationSignificance
Total Energy The ground state energy of the optimized geometry.Indicates the thermodynamic stability of the molecule.
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept electrons.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.An indicator of chemical reactivity and kinetic stability.
Dipole Moment The measure of the molecule's overall polarity.Influences solubility and intermolecular interactions.
MEP Map Visualization of electrostatic potential on the surface.Identifies sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations of this compound in Solvation and Protein Environments

While quantum mechanics provides a static, time-independent picture, Molecular Dynamics (MD) simulations offer a view of a molecule's behavior over time. MD simulations use classical mechanics to model the movements and interactions of atoms and molecules, providing a "computational microscope" to observe dynamic processes.

Second, placing the molecule in the binding site of a protein allows for the study of its behavior in a biological context. These simulations can predict the stability of the molecule within the binding pocket, identify key amino acid residues involved in interactions, and calculate the binding free energy. Such simulations are instrumental in drug discovery for assessing how a potential ligand interacts with its biological target, providing insights that go beyond static docking models. The trajectory of the simulation can be analyzed to measure parameters like the root-mean-square deviation (RMSD) to assess the stability of the molecule-protein complex.

Conformational Landscape Analysis of this compound via Computational Methods

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound has several rotatable bonds and a non-planar pyrrolidine (B122466) ring, meaning it can adopt multiple conformations. Conformational landscape analysis aims to identify the most stable, low-energy conformations and the energy barriers between them.

Computational methods are used to systematically explore the possible shapes of the molecule. This can involve rotating key dihedral angles and calculating the potential energy of each resulting structure using quantum mechanics or molecular mechanics force fields. The results are often plotted on a Ramachandran-like plot or a potential energy surface, which visualizes the low-energy regions corresponding to the most probable conformations. Understanding the preferred conformations is critical, as only specific shapes may be able to fit into a protein's binding site to exert a biological effect. The analysis would reveal the puckering of the pyrrolidine ring and the preferred orientation of the 4-chlorophenyl and carboxylic acid substituents relative to the ring.

Computational Prediction of Molecular Interactions for this compound

Predicting how a molecule will interact with its environment, particularly with biological macromolecules like proteins, is a central goal of computational chemistry. For this compound, several computational techniques are used to predict its molecular interactions.

Molecular docking is a primary method used to predict the preferred binding mode of a ligand to a protein target. A docking algorithm samples many possible orientations and conformations of the molecule within the protein's active site and scores them based on how favorable the interactions are. This can identify potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, docking could predict hydrogen bonds involving the carboxylic acid group and the pyrrolidine nitrogen, as well as hydrophobic interactions involving the chlorophenyl ring.

Quantitative Structure-Activity Relationship (QSAR) studies represent another approach. Although this method requires data on a series of related compounds, a 3D-QSAR model could be used to correlate the structural features of pyrrolidine derivatives with their biological activity. nih.gov Such models generate contour maps that indicate where steric bulk, positive or negative charges, and hydrophobic or hydrophilic character are likely to increase or decrease activity, thereby guiding the design of more potent molecules. nih.gov

Chemical Reactivity and Mechanistic Investigations of 5 4 Chlorophenyl Pyrrolidine 2 Carboxylic Acid

Reaction Kinetics and Thermodynamics of Reactions Involving 5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid

Detailed kinetic and thermodynamic studies specifically focused on this compound are not extensively documented in publicly available literature. However, the kinetics of reactions catalyzed by proline and its analogs, which share the same catalytic scaffold, have been thoroughly investigated. These studies provide a framework for understanding the likely kinetic and thermodynamic profiles of reactions involving the title compound.

Table 1: Factors Influencing Reaction Kinetics and Thermodynamics in Proline-type Catalysis

FactorInfluence on Kinetics (Reaction Rate)Influence on Thermodynamics (Equilibrium)
Catalyst Structure (e.g., substituents on the pyrrolidine (B122466) ring)Affects the nucleophilicity of the enamine intermediate and the stability of the transition state through steric and electronic effects. The 4-chlorophenyl group may withdraw electron density, potentially affecting the rate of enamine formation.Influences the stability of the catalyst and its intermediates, which can shift reaction equilibria.
SolventCan affect the solubility of reactants and catalyst, and can stabilize or destabilize charged intermediates and transition states. Protic solvents can participate in proton transfer steps.Solvation energies of reactants, products, and intermediates can significantly alter the overall Gibbs free energy change of the reaction.
TemperatureGenerally increases the reaction rate according to the Arrhenius equation. However, it can negatively impact selectivity.Affects the position of equilibrium based on the enthalpy and entropy of the reaction (van't Hoff equation). Lower temperatures often favor the formation of the more ordered product.
Substrate StructureSteric hindrance and electronic properties of the ketone and aldehyde substrates are primary determinants of the reaction rate.The inherent stability of the reactants and products determines the overall thermodynamic driving force.

Investigation of Acid-Base Properties and Protonation States of this compound

The acid-base properties of this compound are crucial for its function, particularly in catalytic applications where specific protonation states are required for the catalytic cycle to operate. This compound is amphoteric, possessing both a carboxylic acid group, which is acidic, and a secondary amine group, which is basic.

The electron-withdrawing nature of the 4-chlorophenyl group is expected to have a modest acidifying effect on both the carboxylic acid and the pyrrolidine nitrogen. This is due to the inductive effect of the chlorine atom, which can stabilize the carboxylate anion and decrease the basicity of the amine. Therefore, the pKa1 of this compound is likely to be slightly lower than that of proline, while the pKa2 is also expected to be slightly lower.

The protonation state of the molecule is dependent on the pH of the solution:

In strongly acidic solutions (pH < pKa1): Both the carboxylic acid and the amine will be protonated, resulting in a cationic species.

In moderately acidic to neutral solutions (pKa1 < pH < pKa2): The carboxylic acid will be deprotonated (carboxylate), and the amine will be protonated, forming a zwitterion. This is the predominant form in many biological and catalytic systems.

In strongly basic solutions (pH > pKa2): Both the carboxylic acid and the amine will be deprotonated, resulting in an anionic species.

Computational studies on similar heterocyclic carboxylic acids have explored the stability of different protonation states and their impact on molecular geometry. For instance, deprotonation of the carboxylic acid group can lead to changes in bond lengths and torsional angles within the molecule, which can influence its reactivity and interactions. urfu.ru

Table 2: Estimated pKa Values and Predominant Species at Different pH Ranges

pH RangePredominant Protonation StateOverall Charge
pH < ~1.9Carboxylic acid (COOH) and Protonated amine (NH2+)Cationic (+)
~1.9 < pH < ~10.5Carboxylate (COO-) and Protonated amine (NH2+)Zwitterionic (neutral)
pH > ~10.5Carboxylate (COO-) and Amine (NH)Anionic (-)

Note: pKa values are estimates based on proline and related structures and are for illustrative purposes.

Role of this compound in Specific Organic Reactions (e.g., Cycloaddition, Condensation)

Derivatives of pyrrolidine-2-carboxylic acid are renowned for their ability to act as asymmetric organocatalysts. This compound is expected to participate in a similar range of transformations, primarily through the formation of enamine or iminium ion intermediates.

Condensation Reactions: In aldol-type condensation reactions, the pyrrolidine nitrogen reacts with a ketone or aldehyde to form an enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and can add to an electrophile, such as an aldehyde. The carboxylic acid group plays a crucial role in the catalytic cycle, often acting as a proton shuttle to facilitate the formation of the enamine and the final product release. A well-established mechanism for proline-catalyzed aldol (B89426) reactions involves the formation of a six-membered, chair-like transition state, where the carboxylic acid group of the catalyst activates the aldehyde electrophile through hydrogen bonding. nih.gov The 5-(4-chlorophenyl) substituent can sterically and electronically influence the stability and geometry of this transition state, thereby affecting the efficiency and selectivity of the reaction.

Cycloaddition Reactions: Pyrrolidine-based catalysts are also effective in promoting cycloaddition reactions, such as [3+2] cycloadditions. nih.gov In these reactions, the catalyst can react with an α,β-unsaturated aldehyde to form a reactive iminium ion. This iminium ion acts as a dienophile, reacting with a 1,3-dipole. Alternatively, the catalyst can generate an azomethine ylide from an amino acid, which then undergoes cycloaddition. The chiral environment provided by the catalyst directs the stereochemical outcome of the cycloaddition, leading to the formation of enantioenriched heterocyclic products. The bulky 4-chlorophenyl group at the 5-position of the catalyst would likely play a significant role in controlling the facial selectivity of the approach of the reacting partners.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The chiral nature of this compound makes it a prime candidate for inducing stereoselectivity in organic reactions. The stereocenters at the 2- and 5-positions of the pyrrolidine ring create a well-defined chiral pocket that can differentiate between the enantiotopic faces of prochiral substrates.

Stereoselectivity: In reactions such as the aldol condensation, the stereoselectivity (both diastereoselectivity and enantioselectivity) is determined in the C-C bond-forming transition state. For proline and its derivatives, the generally accepted Houk-List model proposes a transition state where the enamine attacks one of the enantiotopic faces of the aldehyde. nih.gov The stereochemical outcome is dictated by minimizing steric interactions between the substituents on the aldehyde, the enamine, and the catalyst. The 5-(4-chlorophenyl) group is a bulky substituent that would create a strong steric bias, effectively shielding one face of the enamine intermediate and directing the incoming electrophile to the opposite face. This is expected to lead to high levels of stereocontrol. Studies on similar N-sulfonylated pyrrolidine carboxamides in anti-aldol reactions have shown that excellent enantioselectivity (up to >99% ee) and diastereoselectivity (>99:1 dr) can be achieved. nih.gov The high degree of stereocontrol is attributed to a network of hydrogen bonds and steric repulsions in the transition state.

Regioselectivity: In reactions where regioselectivity is a concern, such as the reaction of unsymmetrical ketones, the catalyst can influence which α-proton is removed to form the enamine. Generally, the thermodynamically more stable, more substituted enamine is formed. However, the steric environment created by the catalyst, including the 5-substituent, can influence the regioselectivity of enamine formation and subsequent reaction. For example, a bulky group at the 5-position might favor the formation of the less substituted enamine to avoid steric clash.

Table 3: Predicted Influence of the 5-(4-Chlorophenyl) Group on Selectivity

Type of SelectivityPredicted Influence of the 5-(4-Chlorophenyl) SubstituentMechanistic Rationale
EnantioselectivityHighThe bulky aryl group effectively blocks one face of the enamine intermediate, leading to a highly selective attack of the electrophile on the less hindered face.
Diastereoselectivity (e.g., syn/anti in aldol reactions)HighThe substituent influences the preferred geometry of the transition state (e.g., chair-like), minimizing steric interactions and favoring one diastereomeric outcome. nih.gov
Regioselectivity (with unsymmetrical ketones)Moderate to HighSteric hindrance from the 5-substituent can disfavor the formation of the more substituted enamine, potentially leading to selective reaction at the less hindered α-position.

Biochemical and Molecular Interaction Studies of 5 4 Chlorophenyl Pyrrolidine 2 Carboxylic Acid in Vitro and in Silico

Interaction Profiling of 5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid with Purified Enzymes

The initial characterization of a compound's biological activity often involves screening it against a panel of purified enzymes to identify potential targets. For this compound, its structural resemblance to the amino acid proline suggests that it could potentially interact with enzymes that recognize proline as a substrate or regulator. However, a thorough review of published scientific literature reveals a lack of specific studies detailing the interaction profile of this compound with a broad range of purified enzymes.

Enzyme Kinetic Analysis of this compound Inhibition/Activation

Enzyme kinetic analysis is a critical step to quantify the potency and mechanism of a compound's effect on a target enzyme. These studies determine key parameters such as the inhibition constant (Kᵢ) or activation constant (Kₐ), and the mode of action (e.g., competitive, non-competitive, or uncompetitive inhibition). Despite the importance of such data, specific enzyme kinetic studies for this compound have not been reported in the available scientific literature. Therefore, no quantitative data on its inhibitory or activatory effects on specific enzymes can be presented.

Interactive Data Table: Enzyme Kinetic Parameters (Hypothetical) No experimental data is available. The table below is a template for how such data would be presented.

Enzyme TargetInhibition/ActivationKᵢ / Kₐ (µM)Mode of Action
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Structural Basis of Enzyme-5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid Complex Formation (e.g., Co-crystallization, NMR)

Understanding the three-dimensional structure of a compound bound to its enzyme target provides invaluable insights into the molecular basis of its activity. Techniques such as X-ray co-crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to elucidate the precise binding mode, orientation, and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) within the enzyme's active or allosteric site. A search of structural databases and the scientific literature did not yield any solved co-crystal structures or NMR-based structural studies for a complex between an enzyme and this compound.

Receptor Binding Studies of this compound with Isolated Receptors

In addition to enzymes, small molecules can exert their effects by binding to cellular receptors. Receptor binding assays are used to determine the affinity (typically as a Kᵢ or Kₔ value) of a compound for a specific receptor and its selectivity across different receptor subtypes. While the general mechanism of action for this compound is suggested to involve interactions with biological receptors, specific data from in vitro binding studies with isolated receptors are not available in the public domain. Consequently, its binding profile and selectivity for known receptors remain uncharacterized.

Interactive Data Table: Receptor Binding Affinities (Hypothetical) No experimental data is available. The table below is a template for how such data would be presented.

Receptor TargetBinding Affinity (Kᵢ, nM)Assay Type
Data Not AvailableData Not AvailableData Not Available

Mechanistic Insights into Protein-5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid Interactions

The interaction between a protein and a small molecule like this compound is governed by various non-covalent forces. The proline scaffold provides a rigid, five-membered ring structure, while the 4-chlorophenyl group introduces a significant hydrophobic and electronically distinct moiety. Aromatic-proline interactions, often mediated by CH/π interactions, are known to be important in protein structure and recognition. acs.org The carboxylic acid group can act as a hydrogen bond donor and acceptor and can form salt bridges with basic amino acid residues like lysine (B10760008) or arginine. However, without specific experimental data from structural or biophysical studies, any description of the mechanistic basis for this compound's interaction with specific proteins remains speculative.

Structure-Activity Relationship (SAR) Studies of this compound Analogs for Molecular Targets

Structure-Activity Relationship (SAR) studies involve synthesizing and testing a series of analogs of a lead compound to understand how chemical modifications affect biological activity. For the pyrrolidine (B122466) scaffold, key modifications often include altering substituents on the ring, modifying the carboxylic acid group (e.g., esterification, amidation), and changing the stereochemistry. parchem.com

For this compound, an SAR study would typically involve exploring:

The Phenyl Ring: Modifying the position and nature of the substituent on the phenyl ring (e.g., moving the chlorine to the 2- or 3-position, or replacing it with other halogens, alkyl, or alkoxy groups) to probe electronic and steric effects.

The Pyrrolidine Ring: Introducing substituents at other positions of the pyrrolidine ring.

The Carboxylic Acid: Converting the acid to esters, amides, or other bioisosteres to evaluate the importance of the acidic proton and the carbonyl group for target interaction.

Despite the value of such studies, a specific SAR investigation for a series of this compound analogs against a defined molecular target has not been found in the reviewed literature.

Analytical Methodologies for Research Grade 5 4 Chlorophenyl Pyrrolidine 2 Carboxylic Acid

Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Purity Assessment and Quantification of 5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying non-volatile compounds like this compound. Reversed-phase (RP) HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is particularly well-suited for this purpose. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

While specific validated methods for this compound are not extensively detailed in publicly available literature, methodologies developed for structurally similar compounds, such as pyrrole (B145914) derivatives, provide a strong framework. For instance, a stability-indicating RP-HPLC method was developed for a related N-pyrrolylcarboxylic acid derivative. pensoft.netresearchgate.netpensoft.net This method utilized a C18 column with a mobile phase consisting of acetonitrile and a phosphate buffer, demonstrating excellent separation of the main compound from its degradation products. pensoft.netresearchgate.netpensoft.net Detection is typically achieved using a UV/VIS detector, as the chlorophenyl group in the target molecule is expected to exhibit strong absorbance in the UV range (around 225 nm). pensoft.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separation and identification. However, due to the low volatility and polar nature of amino acids like this compound, direct analysis is challenging. Derivatization is typically required to convert the polar carboxylic acid and secondary amine groups into more volatile esters and amides, respectively. This process, while adding a step to sample preparation, allows for high-resolution separation and definitive identification of the compound and any volatile impurities through mass spectrometry.

Table 1: Example RP-HPLC Parameters for Analysis of a Structurally Related Pyrrolidine (B122466) Derivative

ParameterConditionSource
Column C18 (150x4.6 mm, 5 µm) pensoft.netresearchgate.net
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) pensoft.netresearchgate.net
Elution Mode Isocratic pensoft.netresearchgate.net
Flow Rate 1.0 mL/min pensoft.netresearchgate.net
Column Temperature 30 °C pensoft.netresearchgate.net
Detection UV/VIS at 225 nm pensoft.netresearchgate.net

Chiral Chromatography for Enantiomeric Purity Determination of this compound

Since this compound possesses two chiral centers, it can exist as four possible stereoisomers. The determination of enantiomeric purity is critical, as different enantiomers can exhibit distinct biological activities. Chiral chromatography, particularly chiral HPLC, is the most common and reliable method for separating and quantifying enantiomers.

This technique employs a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or Pirkle-type phases (pi-electron acceptor-donor). The choice of CSP and mobile phase is crucial for achieving effective separation. For amino acid derivatives, normal-phase chromatography (using solvents like hexane and ethanol) is often successful. The addition of small amounts of acidic or basic modifiers, such as trifluoroacetic acid or isopropyl amine, can significantly improve peak shape and resolution. The limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer are key validation parameters, often needing to be below 0.1% to be effective for purity analysis. mdpi.com

Table 2: Illustrative Chiral HPLC Conditions for Separation of Amino Acid Enantiomers

ParameterConditionApplicationSource
Column (R, R) Whelk-01 (Pirkle-type)β-amino-β-(4-bromophenyl) propionic acid
Mobile Phase n-hexane:ethanol (B145695):trifluoroacetic acid:iso propyl amine (95:5:0.1:0.025)β-amino-β-(4-bromophenyl) propionic acid
Resolution >2.5 between enantiomersβ-amino-β-(4-bromophenyl) propionic acid
Column Core-shell isopropyl carbamate cyclofructan 6Verapamil enantiomers nih.gov
Mobile Phase Acetonitrile:methanol:trifluoroacetic acid:triethylamine (98:2:0.05:0.025)Verapamil enantiomers nih.gov
Detection Fluorescence (Ex/Em: 280/313 nm)Verapamil enantiomers nih.gov

Spectrophotometric and Fluorometric Assays for this compound Detection in Research Samples

Spectrophotometric and fluorometric assays can provide rapid and sensitive methods for detecting and quantifying this compound in various research samples.

Spectrophotometry: Based on the principle of light absorption, direct UV spectrophotometry can be used for quantification, leveraging the chromophore of the 4-chlorophenyl group. However, this method may suffer from a lack of specificity, as other compounds in the sample matrix with similar chromophores will interfere with the measurement. To enhance specificity, colorimetric assays can be developed. This involves reacting the analyte with a specific reagent to produce a colored product whose absorbance can be measured at a specific wavelength in the visible range. The carboxylic acid or secondary amine functional groups of the target molecule are potential sites for such derivatization reactions.

Fluorometry: Fluorescence assays are generally more sensitive and selective than spectrophotometric methods. The native fluorescence of this compound is likely to be weak. Therefore, a derivatization strategy is often employed, where the compound is reacted with a fluorogenic reagent (a reagent that is non-fluorescent until it reacts with the analyte) to yield a highly fluorescent product. researchgate.net Reagents that target primary or secondary amines or carboxylic acids are widely available. For example, coumarin derivatives have been successfully used for the derivatization of carboxylic acids, allowing for sensitive fluorescence detection after HPLC separation. researchgate.net The choice of reagent and reaction conditions must be optimized to ensure a complete and specific reaction, enabling accurate quantification in complex research samples.

Stability Studies of this compound under Various Research Conditions

Stability studies are essential to determine the conditions under which this compound remains intact and to identify potential degradation products. This information is vital for defining proper storage and handling procedures for the compound in a research setting.

These studies typically involve subjecting the compound to a range of stress conditions, such as elevated temperatures, different pH values (acidic, neutral, basic), and exposure to light. A stability-indicating analytical method, usually RP-HPLC, is required. pensoft.netpensoft.net This method must be able to resolve the parent compound from all potential degradation products, ensuring that any decrease in the parent peak area is accurately measured and corresponds to the formation of new impurity peaks. researchgate.net

For a related pyrrolidine derivative, stability was assessed by dissolving the compound in buffered solutions at pH 7.4 and pH 9.0 and maintaining the solutions at 37 °C for an extended period (1440 minutes). pensoft.netresearchgate.net Analysis by RP-HPLC showed that the compound was stable at a neutral pH of 7.4 but degraded at a basic pH of 9.0, leading to the formation of a specific impurity. pensoft.netresearchgate.net Such studies are crucial for understanding the compound's chemical liabilities and ensuring its integrity throughout its use in research experiments.

Table 3: Summary of Stability Findings for a Structurally Related Compound

ConditionObservationAnalytical MethodSource
pH 7.4 at 37 °C No change in structure detected after 1440 minutes.RP-HPLC pensoft.netresearchgate.net
pH 9.0 at 37 °C A process-related impurity was detected, indicating degradation.RP-HPLC pensoft.netresearchgate.net
Water/Methanol (50:50) at 37 °C No new peaks appeared on the chromatogram after 1440 minutes.RP-HPLC pensoft.net

Role of 5 4 Chlorophenyl Pyrrolidine 2 Carboxylic Acid As a Synthetic Building Block and Intermediate

Utilization of 5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid in Complex Molecule Synthesis

The structural framework of this compound, featuring both a nucleophilic secondary amine and an electrophilic carboxylic acid, provides a versatile platform for the elaboration of more complex molecular structures. The reactivity of these functional groups allows for a variety of chemical transformations, including amide and ester bond formations, which are fundamental reactions in the synthesis of pharmaceuticals and other functional molecules.

While direct examples of its use are often proprietary, the utility of similar 5-aryl-pyrrolidinone scaffolds in the synthesis of bioactive compounds is well-documented. For instance, derivatives of 5-aryl-2-pyrrolidinones have been synthesized and investigated for their antiproliferative activities against various cancer cell lines. The general synthetic strategy often involves the reaction of pyroglutamic acid with aromatic derivatives to create the 5-aryl linkage.

Furthermore, the pyrrolidinone core is a key feature in a range of biologically active compounds. For example, 1,5-disubstituted pyrrolidin-2-ones are recognized as important pharmacophores. Synthetic routes to these compounds have been developed from donor-acceptor cyclopropanes, which react with primary amines like anilines and benzylamines to form the pyrrolidinone ring. This highlights the value of the 5-aryl-pyrrolidinone motif, for which this compound can serve as a chiral precursor, in generating molecules with potential therapeutic applications.

Precursor for the Development of Pyrrolidine-Based Scaffolds for Chemical Biology

The pyrrolidine (B122466) scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in biologically active compounds and its ability to present substituents in a well-defined three-dimensional space. nih.gov This makes it an ideal framework for the construction of chemical libraries for high-throughput screening in drug discovery and chemical biology.

This compound is an excellent starting material for generating diverse pyrrolidine-based scaffolds for several reasons:

Stereochemical Control: As a chiral molecule, it allows for the synthesis of enantiomerically pure compounds, which is crucial for understanding biological activity and minimizing off-target effects.

Functional Group Handles: The carboxylic acid and secondary amine provide two distinct points for chemical modification, enabling the attachment of a wide variety of substituents through robust chemical reactions.

Structural Rigidity: The pyrrolidine ring's constrained conformation helps to pre-organize the appended functional groups in space, which can lead to higher binding affinities with biological targets.

The 4-Chlorophenyl Group: This substituent can engage in various non-covalent interactions, such as hydrophobic and halogen bonding, with biological macromolecules. It can also serve as a handle for further chemical modifications, for example, through cross-coupling reactions.

The synthesis of libraries of compounds based on this scaffold can lead to the discovery of novel probes and modulators of biological processes. For instance, libraries of 1,3-disubstituted pyrrolidine-2,5-diones have been synthesized and screened for anticonvulsant activity. nih.gov Similarly, hybrid molecules incorporating the pyrrolidine-2,5-dione moiety with other heterocyclic rings like thiophene have been developed as potential anticonvulsant and antinociceptive agents. nih.gov

Applications in Ligand Design for Organocatalysis and Metal Catalysis

Proline and its derivatives are among the most successful organocatalysts, particularly in promoting asymmetric reactions. The secondary amine of proline can form enamines or iminium ions with carbonyl compounds, while the carboxylic acid can act as a Brønsted acid or engage in hydrogen bonding to activate the reaction partner and control the stereochemical outcome.

While specific applications of this compound as a catalyst are not extensively reported, its structural similarity to proline suggests potential in this area. The introduction of the 5-(4-chlorophenyl) group could influence the catalyst's properties in several ways:

Steric Effects: The bulky aryl group can modulate the steric environment around the catalytic center, potentially leading to different or improved stereoselectivities compared to proline.

Electronic Effects: The electron-withdrawing nature of the chlorophenyl group could alter the acidity of the carboxylic acid and the nucleophilicity of the secondary amine, thereby tuning the catalyst's reactivity.

Solubility: The lipophilic aryl group can enhance the solubility of the catalyst in organic solvents, which can be advantageous for certain reactions.

In the broader context of pyrrolidine-based catalysts, numerous modifications have been explored to optimize their performance in various transformations, including aldol (B89426) and Michael reactions. These modifications often involve the introduction of bulky substituents to enhance stereocontrol.

In the realm of metal catalysis, amino acids and their derivatives are widely used as chiral ligands. The nitrogen and oxygen atoms of this compound can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in metal-catalyzed reactions.

Role in Peptidomimetic and Cyclic Peptide Synthesis

Peptides are important signaling molecules and therapeutic agents, but their application is often limited by poor metabolic stability and low bioavailability. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved drug-like properties. Proline and its analogues are frequently incorporated into peptide sequences to introduce conformational constraints, which can enhance biological activity and stability.

This compound can serve as a proline mimetic. The substitution at the 5-position of the pyrrolidine ring is known to primarily exert steric effects, which can influence the puckering of the ring and the cis/trans isomerization of the preceding peptide bond. nih.gov By replacing a proline residue with this analogue, it is possible to enforce a specific backbone conformation in a peptide, which can be beneficial for binding to a biological target.

The incorporation of such conformationally constrained amino acids is a key strategy in the design of peptidomimetics and cyclic peptides. nih.gov Cyclic peptides, in particular, have gained significant interest as therapeutics because their cyclic nature provides increased rigidity and resistance to enzymatic degradation. The synthesis of cyclic peptides often involves the use of non-proteinogenic amino acids to facilitate cyclization and to fine-tune the conformational properties of the resulting macrocycle. The unique structural features of this compound make it an attractive building block for this purpose.

The ability to introduce specific conformational biases into peptides through the use of substituted prolines is a powerful tool in peptide design. nih.gov It allows for the rational design of peptides with enhanced stability, affinity, and selectivity for their targets.

Q & A

Q. How can 5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid be reliably identified and characterized in a research setting?

Methodological Answer:

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the pyrrolidine backbone and chlorophenyl substitution. For example, the chlorophenyl group exhibits distinct aromatic proton signals (~7.2–7.4 ppm) and coupling patterns. Mass spectrometry (ESI-MS or HRMS) can verify the molecular ion peak at m/z 225.67 (C11_{11}H12_{12}ClNO2_2) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and bond angles. The pyrrolidine ring typically adopts an envelope conformation, and hydrogen-bonding networks can be analyzed for stability .

Q. What are the standard synthetic routes for preparing this compound?

Methodological Answer:

  • Condensation-Cyclization Strategy : React 4-chlorobenzaldehyde with a pyrrolidine precursor (e.g., proline derivatives) under acidic or catalytic conditions. For example, use palladium catalysts in DMF for cross-coupling reactions, followed by cyclization .
  • Purification : Isolate the product via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or recrystallization from ethanol/water mixtures. Monitor purity (>97%) by HPLC-DAD at 254 nm .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Refer to the Handbook of Aqueous Solubility Data for logP estimates (~2.1) and pH-dependent solubility trends .
  • Stability : Assess thermal stability via TGA/DSC (decomposition >200°C) and hydrolytic stability in buffered solutions (pH 2–12). Store at –20°C under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can stereoselective synthesis of the (R)-enantiomer be achieved, and what analytical methods validate enantiomeric purity?

Methodological Answer:

  • Chiral Catalysis : Use (R)-BINAP or Jacobsen’s catalyst in asymmetric hydrogenation to favor the (R)-enantiomer. Monitor reaction progress via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .
  • Enantiomeric Excess (ee) : Determine ee using polarimetry or chiral derivatization with Mosher’s acid followed by 1H^1H-NMR analysis of diastereomeric peaks .

Q. How does this compound interact with biological targets, and what structural insights can be gained from crystallography?

Methodological Answer:

  • Protein Binding Studies : Co-crystallize the compound with target enzymes (e.g., proteases) and solve the structure using SHELX suite. Analyze binding pockets for chlorophenyl hydrophobic interactions and hydrogen bonds with the carboxylic acid group .
  • Molecular Docking : Use AutoDock Vina to simulate binding modes. Compare computed binding energies with experimental IC50_{50} values to validate models .

Q. How can researchers resolve contradictions in reported solubility or reactivity data?

Methodological Answer:

  • Reproducibility Checks : Standardize solvent purity (e.g., anhydrous DMSO) and temperature controls. Cross-validate solubility using nephelometry vs. gravimetry.
  • Mechanistic Probes : Use 18O^{18}O-labeling or kinetic isotope effects (KIEs) to distinguish between nucleophilic vs. electrophilic reaction pathways .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

Methodological Answer:

  • Protection/Deprotection : Protect the carboxylic acid as a tert-butyl ester (Boc-anhydride) during chlorophenyl coupling steps. Deprotect with TFA/CH2_2Cl2_2 (1:1) at 0°C to minimize side reactions .
  • Flow Chemistry : Implement continuous flow reactors for high-throughput synthesis. Optimize residence time and catalyst loading via DoE (Design of Experiments) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.